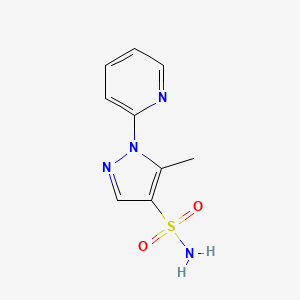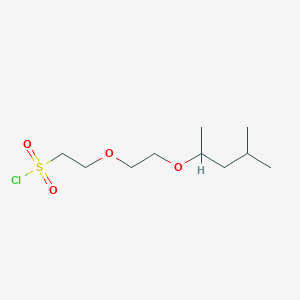
3-Cycloheptylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cycloheptylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their presence in various biologically active molecules and pharmaceuticals. The unique structure of this compound, which includes a cycloheptyl group attached to the pyrrolidine ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cycloheptanone with pyrrolidine in the presence of a reducing agent like sodium borohydride can yield this compound. Another method involves the use of 1,3-dipolar cycloaddition reactions, where a nitrone or azomethine ylide reacts with a dipolarophile like an olefin .
Industrial Production Methods: Industrial production of pyrrolidines, including this compound, often involves catalytic processes. For instance, the gas-phase catalytic method using tetrahydrofuran and ammonia under high temperature and pressure in the presence of solid acid catalysts is a common industrial approach .
Chemical Reactions Analysis
Types of Reactions: 3-Cycloheptylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Cycloheptylpyrrolidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential biological activities. Pyrrolidine derivatives have been shown to possess various biological properties, including antimicrobial, anticancer, and neuropharmacological activities .
Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They are explored as potential drug candidates for the treatment of various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 3-Cycloheptylpyrrolidine involves its interaction with specific molecular targets and pathways. Pyrrolidine derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, some pyrrolidine derivatives have been shown to inhibit enzymes involved in nucleotide biosynthesis, thereby affecting DNA replication and cell proliferation .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with various biological activities.
Pyrrolidinone: A lactam derivative of pyrrolidine with applications in medicinal chemistry.
Pyrrolizidine: A bicyclic compound with significant biological and pharmacological properties.
Uniqueness: The uniqueness of 3-Cycloheptylpyrrolidine lies in its cycloheptyl group, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives. This structural feature allows for the exploration of new synthetic routes and the development of novel compounds with potential therapeutic applications .
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
3-cycloheptylpyrrolidine |
InChI |
InChI=1S/C11H21N/c1-2-4-6-10(5-3-1)11-7-8-12-9-11/h10-12H,1-9H2 |
InChI Key |
XXXFYCABMGCJGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)
![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)










